Ofloxacin Hydrochloride

Description

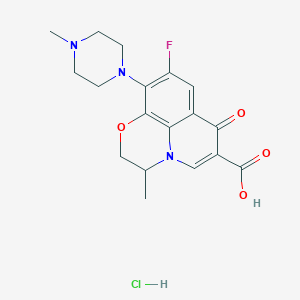

Structure

3D Structure of Parent

Propriétés

IUPAC Name |

7-fluoro-2-methyl-6-(4-methylpiperazin-1-yl)-10-oxo-4-oxa-1-azatricyclo[7.3.1.05,13]trideca-5(13),6,8,11-tetraene-11-carboxylic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20FN3O4.ClH/c1-10-9-26-17-14-11(16(23)12(18(24)25)8-22(10)14)7-13(19)15(17)21-5-3-20(2)4-6-21;/h7-8,10H,3-6,9H2,1-2H3,(H,24,25);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CAOOISJXWZMLBN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1COC2=C3N1C=C(C(=O)C3=CC(=C2N4CCN(CC4)C)F)C(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21ClFN3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

82419-36-1 (Parent) | |

| Record name | Ofloxacin hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0118120517 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID70922609 | |

| Record name | 9-Fluoro-3-methyl-10-(4-methylpiperazin-1-yl)-7-oxo-2,3-dihydro-7H-[1,4]oxazino[2,3,4-ij]quinoline-6-carboxylic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70922609 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

397.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

118120-51-7 | |

| Record name | Ofloxacin hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=118120-51-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ofloxacin hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0118120517 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 9-Fluoro-3-methyl-10-(4-methylpiperazin-1-yl)-7-oxo-2,3-dihydro-7H-[1,4]oxazino[2,3,4-ij]quinoline-6-carboxylic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70922609 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | OFLOXACIN HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I2UWV315WA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Ofloxacin Hydrochloride's Action on DNA Gyrase

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ofloxacin (B1677185), a second-generation fluoroquinolone antibiotic, exerts its bactericidal effect by targeting essential bacterial type II topoisomerases, primarily DNA gyrase. This technical guide provides a detailed examination of the molecular mechanism by which ofloxacin hydrochloride inhibits DNA gyrase. It outlines the formation of a ternary complex involving the drug, the enzyme, and DNA, which stabilizes a cleavage intermediate, prevents DNA re-ligation, and ultimately leads to lethal double-stranded DNA breaks. This document includes a compilation of quantitative inhibitory data, detailed protocols for key enzymatic assays, and graphical representations of the molecular interactions and experimental workflows to serve as a comprehensive resource for researchers in the field.

Introduction to DNA Gyrase and Ofloxacin

DNA gyrase is a type II topoisomerase unique to bacteria that is essential for managing DNA topology.[1] It introduces negative supercoils into DNA, a process crucial for DNA replication, transcription, and recombination.[2] The enzyme is a heterotetramer composed of two GyrA and two GyrB subunits (A₂B₂).[1] The GyrA subunits are responsible for DNA breakage and reunion, while the GyrB subunits harbor the ATPase activity that powers the enzyme's function.[1] Due to its essential nature in bacteria and absence in higher eukaryotes, DNA gyrase is a prime target for antibacterial agents.[2]

Ofloxacin is a synthetic, broad-spectrum fluoroquinolone antibiotic.[3] It is a racemic mixture of two enantiomers: the S-(-)-isomer (levofloxacin) and the R-(+)-isomer.[4] The antibacterial potency of ofloxacin is primarily attributed to the S-(-)-isomer, which is significantly more active against DNA gyrase.[5][6] Ofloxacin's mechanism of action involves the inhibition of DNA gyrase's catalytic activity, functioning as a DNA gyrase poison rather than a simple catalytic inhibitor.[1]

Molecular Mechanism of Action

The bactericidal activity of ofloxacin is not due to the inhibition of the free enzyme but rather its interaction with the complex formed between DNA gyrase and DNA. The process can be broken down into the following key steps:

-

Formation of the Gyrase-DNA Complex: DNA gyrase binds to a segment of DNA (the G-segment).

-

DNA Cleavage: The enzyme makes a staggered double-stranded break in the G-segment. During this process, a covalent bond is transiently formed between the active-site tyrosine residue on each GyrA subunit and the 5'-phosphate of the cleaved DNA.[7]

-

Ternary Complex Formation: Ofloxacin intercalates into the cleaved DNA at the site of the break and binds non-covalently to both the DNA and the GyrA subunits.[1][7] This interaction forms a stable ternary ofloxacin-gyrase-DNA complex.[7]

-

Inhibition of DNA Re-ligation: The presence of ofloxacin in this complex physically obstructs the re-ligation of the broken DNA strands, effectively "poisoning" the enzyme and trapping it in this "cleavage complex" state.[1][8]

-

Generation of Double-Strand Breaks: The collision of a replication fork with this stabilized cleavage complex transforms the transient, reversible break into a permanent and lethal double-stranded DNA break.[7] This triggers the bacterial SOS response and ultimately leads to cell death.

The S-(-)-enantiomer of ofloxacin exhibits higher potency due to its superior binding affinity to the gyrase-DNA complex. Competition assays have shown that (S)-ofloxacin binds approximately 12-fold more effectively to the complex than (R)-ofloxacin.[5]

Figure 1: Mechanism of Ofloxacin action on DNA gyrase.

Quantitative Data: Inhibition of DNA Gyrase

The inhibitory activity of ofloxacin and its enantiomers against DNA gyrase is typically quantified by determining the 50% inhibitory concentration (IC₅₀). This value represents the concentration of the drug required to inhibit 50% of the enzyme's supercoiling activity.

| Compound | Enzyme Source | IC₅₀ (µg/mL) | Reference |

| Ofloxacin (Racemic) | Escherichia coli | 0.98 | [6] |

| Ofloxacin (Racemic) | Escherichia coli | 6.20 ± 0.17 | [9] |

| S-(-)-Ofloxacin (Levofloxacin) | Escherichia coli | 0.78 | [6] |

| S-(-)-Ofloxacin (Levofloxacin) | Escherichia coli | 2.50 ± 0.14 | [9] |

| R-(+)-Ofloxacin | Escherichia coli | 7.24 | [6] |

| Norfloxacin | Escherichia coli | 0.78 | [6] |

| Ciprofloxacin | Escherichia coli | 1.15 | [6] |

Note: Discrepancies in reported IC₅₀ values can arise from variations in assay conditions, enzyme purity, and substrate concentrations.

Experimental Protocols

The following are detailed methodologies for common assays used to study the inhibition of DNA gyrase by ofloxacin.

DNA Gyrase Supercoiling Inhibition Assay

This assay measures the ability of an inhibitor to prevent the ATP-dependent conversion of relaxed plasmid DNA to its negatively supercoiled form.

a) Materials:

-

DNA Gyrase (E. coli, purified GyrA and GyrB subunits)

-

Relaxed circular plasmid DNA (e.g., pBR322), 0.5 mg/mL

-

Assay Buffer (5X): 175 mM Tris-HCl (pH 7.5), 120 mM KCl, 50 mM MgCl₂, 10 mM DTT, 9 mM spermidine, 2.5 mg/mL yeast tRNA.

-

ATP solution: 10 mM

-

This compound: Serial dilutions in sterile water

-

Stop Solution/Loading Dye: 50% glycerol, 1% SDS, 0.025% bromophenol blue, 50 mM EDTA.

-

Agarose (B213101) (1%) gel in TBE buffer (Tris-borate-EDTA)

-

Ethidium (B1194527) bromide or other DNA stain

b) Protocol:

-

Prepare reaction mixtures in microcentrifuge tubes on ice. For a 20 µL final volume, add:

-

4 µL 5X Assay Buffer

-

8 µL Sterile Water

-

2 µL Ofloxacin dilution (or water for no-drug control)

-

2 µL Relaxed pBR322 DNA (final concentration: 50 µg/mL)

-

-

Initiate the reaction by adding 2 µL of DNA gyrase enzyme (pre-mixed GyrA and GyrB subunits, final concentration ~2-5 nM).

-

Start the supercoiling reaction by adding 2 µL of 10 mM ATP (final concentration: 1 mM). Mix gently.

-

Incubate the reaction tubes at 37°C for 60 minutes.

-

Terminate the reaction by adding 5 µL of Stop Solution/Loading Dye.

-

Load the entire sample into the wells of a 1% agarose gel. Include a lane with relaxed DNA (no enzyme) and supercoiled DNA markers.

-

Perform electrophoresis at 50-80V until the dye front has migrated approximately 75% of the gel length.

-

Stain the gel with ethidium bromide, destain in water, and visualize under UV light.

-

Analysis: Quantify the intensity of the supercoiled and relaxed DNA bands using densitometry software. The IC₅₀ is the concentration of ofloxacin that reduces the amount of supercoiled DNA by 50% compared to the no-drug control.

Figure 2: Workflow for DNA gyrase supercoiling inhibition assay.

Gyrase-Mediated DNA Cleavage Assay

This assay detects the ability of ofloxacin to stabilize the covalent gyrase-DNA intermediate, which is then converted into a linear DNA product upon denaturation with SDS.

a) Materials:

-

Same as Supercoiling Assay, except ATP is omitted.

-

Proteinase K: 10 mg/mL

-

Sodium Dodecyl Sulfate (SDS): 10% solution

b) Protocol:

-

Prepare reaction mixtures in microcentrifuge tubes on ice. For a 20 µL final volume, add:

-

4 µL 5X Assay Buffer (without ATP)

-

10 µL Sterile Water

-

2 µL Ofloxacin dilution (or water for control)

-

2 µL Supercoiled pBR322 DNA (final concentration: 50 µg/mL)

-

-

Initiate the reaction by adding 2 µL of DNA gyrase enzyme. Mix gently.

-

Incubate the reaction tubes at 37°C for 30 minutes to allow the cleavage complex to form.

-

Add 2 µL of 10% SDS and mix. This denatures the enzyme and traps the covalent complex.

-

Add 2 µL of Proteinase K (10 mg/mL) to digest the gyrase proteins.

-

Incubate at 50°C for 30-60 minutes.

-

Add loading dye (without SDS) and load the samples onto a 1% agarose gel. Include lanes with supercoiled and linear DNA markers.

-

Perform electrophoresis, stain, and visualize as described previously.

-

Analysis: The presence of a band corresponding to linear plasmid DNA indicates that ofloxacin has stabilized the cleavage complex. The intensity of this band generally increases with higher concentrations of the drug.

Figure 3: Workflow for gyrase-mediated DNA cleavage assay.

Conclusion

This compound targets bacterial DNA gyrase through a well-defined poisoning mechanism. By stabilizing a ternary drug-enzyme-DNA cleavage complex, it effectively inhibits the essential re-ligation step of the enzyme's catalytic cycle. This action leads to the accumulation of lethal double-stranded DNA breaks upon encounters with the cellular replication machinery. The stereospecificity of this interaction, with the S-(-)-enantiomer being the primary active component, is a critical aspect of its potency. The experimental protocols and quantitative data provided herein offer a robust framework for the continued study and development of fluoroquinolone antibiotics and novel DNA gyrase inhibitors.

References

- 1. mdpi.com [mdpi.com]

- 2. Exploiting bacterial DNA gyrase as a drug target: current state and perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. journals.asm.org [journals.asm.org]

- 5. Mechanism of differential activities of ofloxacin enantiomers - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Inhibition of DNA gyrase by optically active ofloxacin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Inhibition of DNA Gyrase by Levofloxacin and Related Fluorine-Containing Heterocyclic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

Ofloxacin Hydrochloride: A Technical Guide to its Discovery, Synthesis, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ofloxacin (B1677185), a synthetic chemotherapeutic agent belonging to the fluoroquinolone class, has been a cornerstone in the treatment of a wide array of bacterial infections for decades. This technical guide provides an in-depth exploration of the history of its discovery, a detailed examination of its seminal and industrial synthesis routes, and a precise description of its molecular mechanism of action. Quantitative data is presented in structured tables for comparative analysis, and detailed experimental protocols for key synthetic methods are provided. Furthermore, signaling pathways and experimental workflows are visually represented through diagrams generated using the DOT language.

Discovery and Historical Context

Ofloxacin was discovered by scientists at the Japanese pharmaceutical company Daiichi Seiyaku Co., Ltd.[1] It was first patented in 1980 and received approval for medical use in 1985.[2] As a second-generation fluoroquinolone, ofloxacin represented a significant advancement over its predecessors, such as nalidixic acid, by offering a broader spectrum of activity against both Gram-positive and Gram-negative bacteria.[3][4] Its development marked a pivotal moment in the evolution of quinolone antibiotics, providing a potent oral and intravenous therapeutic option for a variety of infections. Ofloxacin is included on the World Health Organization's List of Essential Medicines.[2]

Synthetic Pathways

The synthesis of ofloxacin has evolved since its initial conception, with various methods developed to improve yield, purity, and cost-effectiveness. The following sections detail the key synthetic routes.

The Original Hayakawa Synthesis

The first reported synthesis of ofloxacin by Hayakawa and coworkers commenced with 2,3,4-trifluoronitrobenzene. This initial route, while groundbreaking, involved multiple steps and presented challenges in terms of yield and purification.[5]

Experimental Protocol: Hayakawa Synthesis

-

Step 1: Synthesis of 2,3-Difluoro-6-nitrophenol. 2,3,4-trifluoronitrobenzene undergoes alkaline hydrolysis in dimethyl sulfoxide (B87167) (DMSO) to selectively replace the fluorine atom ortho to the nitro group with a hydroxyl group. The product is purified by silica (B1680970) gel column chromatography.

-

Step 2: Synthesis of 2-(2-oxopropyloxy)-3,4-difluoronitrobenzene. The resulting nitrophenol is alkylated with chloroacetone (B47974) in the presence of potassium carbonate.

-

Step 3: Reductive Cyclization to form 7,8-Difluoro-2,3-dihydro-3-methyl-4H-[2][6]benzoxazine. The nitro group is reduced, and the molecule undergoes intramolecular cyclization.

-

Step 4: Condensation with Diethyl Ethoxymethylenemalonate (DEEMM). The benzoxazine (B1645224) derivative is reacted with DEEMM.

-

Step 5: Cyclization and Esterification. The intermediate undergoes cyclization using a polyphosphoric ester to form the tricyclic core.

-

Step 6: Hydrolysis. The ester group is hydrolyzed to a carboxylic acid using hydrochloric acid in acetic acid.

-

Step 7: Condensation with N-methylpiperazine. The carboxylic acid is condensed with N-methylpiperazine in DMSO to yield ofloxacin.

Quantitative Data: Hayakawa Synthesis

| Step | Product | Reagents/Conditions | Yield (%) |

| 1 | 2,3-Difluoro-6-nitrophenol | KOH, DMSO | 29 |

| 2 | 2-(2-oxopropyloxy)-3,4-difluoronitrobenzene | Chloroacetone, K2CO3 | 65 |

| 3-5 | Ethyl 9,10-difluoro-3-methyl-7-oxo-2,3-dihydro-7H-pyrido[1,2,3-de][2][6]benzoxazine-6-carboxylate | DEEMM, Polyphosphoric ester | 64 |

| 6 | 9,10-difluoro-3-methyl-7-oxo-2,3-dihydro-7H-pyrido[1,2,3-de][2][6]benzoxazine-6-carboxylic acid | HCl, Acetic Acid, reflux | 94 |

| 7 | Ofloxacin | N-methylpiperazine, DMSO, heat | 62 |

| Overall | Ofloxacin | ~6.3 |

Synthesis Workflow: Hayakawa Route

Caption: The original multi-step synthesis of Ofloxacin as developed by Hayakawa and coworkers.

Industrial Synthesis Routes

To overcome the limitations of the original synthesis, more efficient industrial processes have been developed. These routes often start from different materials or employ alternative cyclization strategies to improve the overall yield and reduce the number of steps. A common starting material for these improved syntheses is a tetrafluorobenzoyl derivative.

Experimental Protocol: Improved Industrial Synthesis

-

Step 1: Preparation of Ethyl 2-(2,3,4,5-tetrafluorobenzoyl)-3-ethoxyacrylate. 2,3,4,5-tetrafluorobenzoyl chloride is reacted with ethyl 3,3-diethoxypropanoate.

-

Step 2: Reaction with DL-alaninol. The resulting acrylate (B77674) is reacted with DL-alaninol to form an enamine intermediate.

-

Step 3: Cyclization. The intermediate undergoes intramolecular cyclization in the presence of a base such as potassium carbonate to form the benzoxazine ring.

-

Step 4: Reaction with N-methylpiperazine. The fluorine atom at the C-10 position is substituted with N-methylpiperazine.

-

Step 5: Hydrolysis. The ester is hydrolyzed to the carboxylic acid to yield ofloxacin.

Quantitative Data: Comparison of Synthesis Routes

| Route | Starting Material | Key Features | Overall Yield (%) | Purity (%) | Reference |

| Hayakawa | 2,3,4-Trifluoronitrobenzene | 7 steps, low-yielding initial steps | ~6.3 | - | [5] |

| Industrial Route 1 | 2,3,4,5-Tetrafluorobenzoic acid | Fewer steps, improved cyclization | >60 | >99.8 | [3] |

| Modified Route | 2,3,4-Trifluoronitrobenzene | Modified cyclization, improved yield | 57 | - | [7] |

Synthesis Workflow: Industrial Route

Caption: A streamlined industrial synthesis pathway for Ofloxacin.

Mechanism of Action

Ofloxacin exerts its bactericidal effect by inhibiting two essential bacterial enzymes: DNA gyrase and topoisomerase IV.[6] These enzymes are crucial for DNA replication, transcription, and repair.

-

DNA Gyrase: This enzyme introduces negative supercoils into the bacterial DNA, which is a necessary step for the initiation of replication and transcription.

-

Topoisomerase IV: This enzyme is primarily involved in the decatenation (separation) of daughter DNA molecules following replication.

Ofloxacin binds to the enzyme-DNA complex, trapping it in a state where the DNA is cleaved. This leads to the inhibition of DNA synthesis and ultimately results in bacterial cell death. The differential affinity for DNA gyrase and topoisomerase IV can vary between bacterial species.

Signaling Pathway: Ofloxacin's Inhibition of Bacterial DNA Replication

Caption: Mechanism of Ofloxacin's bactericidal action through the inhibition of DNA gyrase and topoisomerase IV.

Conclusion

Ofloxacin hydrochloride remains a clinically significant antibiotic, the development of which was a notable achievement in medicinal chemistry. The evolution of its synthesis from the initial multi-step route to more streamlined industrial processes highlights the continuous drive for efficiency in pharmaceutical manufacturing. A thorough understanding of its mechanism of action at the molecular level is crucial for its appropriate use and for the development of future antimicrobial agents to combat the growing challenge of antibiotic resistance.

References

- 1. Thieme E-Journals - Synfacts / Abstract [thieme-connect.de]

- 2. nbinno.com [nbinno.com]

- 3. researchgate.net [researchgate.net]

- 4. WO2006048889A1 - An improved process for the preparation of levofloxacin hemihydrate - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

- 6. Ofloxacin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

In Vitro Pharmacokinetics and Pharmacodynamics of Ofloxacin Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ofloxacin (B1677185) hydrochloride, a second-generation fluoroquinolone antibiotic, exhibits potent bactericidal activity against a broad spectrum of Gram-positive and Gram-negative bacteria. This technical guide provides an in-depth overview of the in vitro pharmacokinetics and pharmacodynamics of ofloxacin. It details the established experimental protocols for determining key pharmacodynamic parameters, presents quantitative data on its antimicrobial activity, and visualizes its mechanism of action and the development of bacterial resistance. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development and antimicrobial research.

Introduction

Ofloxacin is a synthetic chemotherapeutic agent that has been widely used in the treatment of various bacterial infections.[1][2] Its efficacy is rooted in its specific mechanism of action, which involves the inhibition of essential bacterial enzymes, leading to rapid cell death.[3][4] Understanding the in vitro pharmacokinetic and pharmacodynamic properties of ofloxacin is crucial for optimizing its clinical use, predicting therapeutic outcomes, and mitigating the development of antibiotic resistance.

Pharmacodynamics of Ofloxacin Hydrochloride

The pharmacodynamics of ofloxacin describes the relationship between drug concentration and its antimicrobial effect. The key in vitro parameters that quantify this activity are the Minimum Inhibitory Concentration (MIC), Minimum Bactericidal Concentration (MBC), and the rate of bacterial killing over time (time-kill kinetics).

Mechanism of Action

Ofloxacin's primary mechanism of action is the inhibition of two essential bacterial enzymes: DNA gyrase (a type II topoisomerase) and topoisomerase IV.[1][3][5]

-

DNA Gyrase: This enzyme is crucial for introducing negative supercoils into bacterial DNA, a process necessary for the initiation of DNA replication and transcription. In many Gram-negative bacteria, DNA gyrase is the primary target of ofloxacin.[4][6]

-

Topoisomerase IV: This enzyme is responsible for decatenating (unlinking) newly replicated daughter chromosomes, allowing for their segregation into daughter cells. In many Gram-positive bacteria, topoisomerase IV is the primary target.[4][6]

By binding to these enzymes, ofloxacin stabilizes the enzyme-DNA complex, leading to the accumulation of double-strand DNA breaks.[4] This disruption of DNA replication and repair processes ultimately results in rapid bacterial cell death.[1]

References

- 1. Ofloxacin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Correlating Minimum Inhibitory Concentrations of ofloxacin and moxifloxacin with gyrA mutations using the Genotype MTBDRsl Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 4. DNA gyrase, topoisomerase IV, and the 4-quinolones - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Development of resistance to ofloxacin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]

Ofloxacin Hydrochloride chemical structure and properties

An In-depth Technical Guide to Ofloxacin Hydrochloride

Introduction

This compound is the hydrochloride salt of Ofloxacin, a synthetic second-generation fluoroquinolone antibiotic.[1] It is a broad-spectrum bactericidal agent effective against a wide range of Gram-positive and Gram-negative bacteria.[2][3] Ofloxacin functions by inhibiting essential bacterial enzymes involved in DNA replication, making it a critical therapeutic agent for various infections, including those of the respiratory tract, urinary tract, and skin.[1][4][5] First patented in 1980 and approved for medical use in 1985, Ofloxacin is recognized on the World Health Organization's List of Essential Medicines.[4] This guide provides a detailed overview of its chemical structure, physicochemical and spectral properties, mechanism of action, and key experimental protocols for its synthesis and analysis, tailored for researchers and drug development professionals.

Chemical Structure and Identification

The chemical structure of Ofloxacin features a tricyclic system with a fused oxazine (B8389632) ring, a core characteristic of this class of fluoroquinolones.[6] The hydrochloride salt is typically formed at the nitrogen of the methylpiperazine group.[7]

Caption: Chemical structure of this compound.

Table 1: Chemical Identifiers for this compound

| Identifier | Value | Reference |

|---|---|---|

| IUPAC Name | 7-fluoro-2-methyl-6-(4-methylpiperazin-1-yl)-10-oxo-4-oxa-1-azatricyclo[7.3.1.05,13]trideca-5(13),6,8,11-tetraene-11-carboxylic acid;hydrochloride | [8] |

| CAS Number | 118120-51-7 | [8] |

| Molecular Formula | C₁₈H₂₁ClFN₃O₄ | [8][9] |

| SMILES | CC1COC2=C3N1C=C(C(=O)C3=CC(=C2N4CCN(CC4)C)F)C(=O)O.Cl | [8] |

| InChI | InChI=1S/C18H20FN3O4.ClH/c1-10-9-26-17-14-11(16(23)12(18(24)25)8-22(10)14)7-13(19)15(17)21-5-3-20(2)4-6-21;/h7-8,10H,3-6,9H2,1-2H3,(H,24,25);1H | [8] |

| InChIKey | CAOOISJXWZMLBN-UHFFFAOYSA-N |[9] |

Physicochemical Properties

This compound is a white to off-white or pale yellow crystalline solid.[7][10] It is slightly hygroscopic and exhibits limited solubility in water, which increases under acidic conditions.[7]

Table 2: Physicochemical Properties of Ofloxacin and its Hydrochloride Salt

| Property | Value | Reference |

|---|---|---|

| Molecular Weight | 397.83 g/mol | [7][8] |

| Appearance | White to off-white/pale yellow crystalline powder | [7][10] |

| Melting Point | 270-275 °C (Ofloxacin base) | [6][11] |

| Water Solubility | 2 mg/mL (clear solution) | [12] |

| pKa | 5.19 (Predicted), 6.08 | [6][13] |

| LogP | 2.34890 | [9] |

| BCS Class | 1 |[6] |

Spectral Properties

Spectral analysis is crucial for the identification and quantification of this compound. Key data from various spectroscopic techniques are summarized below.

Table 3: Spectral Data for this compound

| Technique | Parameter | Observed Value(s) | Reference |

|---|---|---|---|

| UV-Vis | λmax (in Water) | 294 nm, 326 nm | [6][14] |

| ¹H-NMR | Aromatic Protons | 6.0 - 8.5 ppm | [15] |

| Oxazine Protons | 4.0 - 5.0 ppm | [15] | |

| Piperazine Protons | 2.5 - 4.0 ppm | [15] | |

| ¹³C-NMR | Aromatic Carbons | Signal assignments are sensitive to pH and aided by ¹³C-¹⁹F coupling. | [16] |

| Mass Spec. | Exact Mass | 397.120453 Da | [9] |

| | Monoisotopic Mass | 361.14378429 g/mol (Ofloxacin base) |[17] |

Mechanism of Action

Ofloxacin exerts its bactericidal effect by targeting bacterial type II topoisomerases: DNA gyrase and topoisomerase IV.[4][5]

-

DNA Gyrase Inhibition: In Gram-negative bacteria, the primary target is DNA gyrase. Ofloxacin binds to the enzyme-DNA complex, preventing the negative supercoiling of DNA, which is essential for the initiation of DNA replication and transcription.[3][5]

-

Topoisomerase IV Inhibition: In Gram-positive bacteria, the main target is topoisomerase IV. This enzyme is responsible for separating interlinked daughter DNA strands following replication. Inhibition by Ofloxacin halts bacterial cell division.[4][5]

The stabilization of the enzyme-DNA complex by the drug leads to the accumulation of double-strand DNA breaks, ultimately triggering cell death.[1][5]

Caption: Ofloxacin's mechanism of action via inhibition of bacterial DNA gyrase and topoisomerase IV.

Experimental Protocols

Synthesis of this compound

Ofloxacin is typically synthesized via a multi-step process. A common final step involves the reaction of a difluoro-benzoxazine carboxylic acid intermediate with N-methylpiperazine, followed by conversion to the hydrochloride salt.[6][18]

Methodology:

-

Reaction Setup: 1.0 g of 9,10-difluoro-3-methyl-7-oxo-2,3-dihydro-7H-pyrido[1,2,3-de][4][5]benzoxazine-6-carboxylic acid and 2.85 g of N-methylpiperazine are added to 15 ml of dimethylsulfoxide (DMSO) in a reaction flask.[6]

-

Heating: The mixture is stirred and heated to approximately 100-110 °C for 12 hours.[6]

-

Work-up: The reaction mixture is concentrated to dryness under vacuum. 40 ml of water is added to the residue.[6]

-

Extraction: The product (Ofloxacin free base) is extracted with chloroform. The organic extract is dried and the solvent is evaporated in vacuo.[6]

-

Recrystallization: The crude product is recrystallized from ethanol (B145695) to yield pure Ofloxacin as colorless needles.[6]

-

Salt Formation: The purified Ofloxacin base is dissolved in a suitable solvent and treated with an equimolar amount of hydrochloric acid to precipitate this compound, which is then collected by filtration and dried.[7]

Caption: General workflow for the synthesis of this compound.

Analytical Characterization

A validated reverse-phase HPLC method is commonly used for the determination of Ofloxacin in bulk drug and pharmaceutical dosage forms.[14]

Methodology:

-

Instrumentation: A standard HPLC system equipped with a UV detector.

-

Column: Polaris C18 (150 x 4.6 mm i.d., 5 µm particle size).[14]

-

Mobile Phase: A mixture of buffer and acetonitrile (B52724) (80:20 v/v). The buffer consists of 0.01 M ammonium (B1175870) acetate (B1210297) adjusted to pH 3 with orthophosphoric acid.[14]

-

Flow Rate: 1.0 mL/min (typical).

-

Detection: UV detection at a wavelength of 294 nm.[14]

-

Sample Preparation: Accurately weigh ~2 mg of Ofloxacin sample and transfer to a 10 ml volumetric flask. Add ~5 ml of diluent (mobile phase), sonicate for 10 minutes to dissolve, and adjust the volume to the mark with the diluent to achieve a concentration of 200 µg/ml.[14]

-

Analysis: Inject a suitable volume (e.g., 10 µL) of the sample solution into the chromatograph and record the peak area for quantification against a standard curve.

Caption: Typical experimental workflow for HPLC analysis of this compound.

A simple and economical UV spectrophotometric method can be used for the quantification of Ofloxacin.

Methodology:

-

Instrumentation: A double beam UV-Vis spectrophotometer.

-

Solvent (Blank): Distilled water.

-

Stock Solution Preparation: Accurately weigh 10 mg of Ofloxacin HCl and dissolve it in a 100 mL volumetric flask with distilled water to prepare a 100 ppm stock solution.

-

Wavelength Scanning: Scan the stock solution from 190-400 nm to determine the wavelength of maximum absorbance (λmax). The λmax is typically found at 294 nm.

-

Calibration Curve: Prepare a series of dilutions from the stock solution (e.g., 3.125 ppm to 25 ppm).

-

Analysis: Measure the absorbance of each dilution at 294 nm. Plot a calibration curve of absorbance versus concentration and determine the concentration of unknown samples using the linear regression equation.

References

- 1. Ofloxacin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Ofloxacin. A reappraisal of its antimicrobial activity, pharmacology and therapeutic use - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Ofloxacin - Wikipedia [en.wikipedia.org]

- 5. What is the mechanism of Ofloxacin? [synapse.patsnap.com]

- 6. Ofloxacin | 82419-36-1 [chemicalbook.com]

- 7. Page loading... [wap.guidechem.com]

- 8. This compound | C18H21ClFN3O4 | CID 189546 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. This compound | CAS#:118120-51-7 | Chemsrc [chemsrc.com]

- 10. Page loading... [guidechem.com]

- 11. ORGANIC SPECTROSCOPY INTERNATIONAL: OFLOXACIN [orgspectroscopyint.blogspot.com]

- 12. This compound ≥98% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]

- 13. researchgate.net [researchgate.net]

- 14. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 15. researchgate.net [researchgate.net]

- 16. [A study on the NMR spectrum of methyl-ofloxacin] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. This compound | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 18. Ofloxacin CAS#: 82419-36-1 [m.chemicalbook.com]

Navigating the Solubility of Ofloxacin Hydrochloride: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Ofloxacin (B1677185) Hydrochloride, a synthetic fluoroquinolone antibiotic, is a cornerstone in the treatment of various bacterial infections. Its efficacy is intrinsically linked to its bioavailability, which is heavily influenced by its solubility in various solvent systems. This technical guide provides a comprehensive overview of the solubility of Ofloxacin Hydrochloride in a range of common research solvents, offering valuable data for formulation development, analytical method design, and in vitro and in vivo studies.

Quantitative Solubility Data

The solubility of this compound and its free base, Ofloxacin, varies significantly across different solvents. The following tables summarize the available quantitative and qualitative solubility data to facilitate solvent selection for research and development purposes.

Table 1: Quantitative Solubility of this compound and Ofloxacin in Various Solvents

| Compound | Solvent | Solubility | Temperature |

| This compound | Water | 2 mg/mL | Ambient |

| (R)-Ofloxacin | Ethanol | ~1 mg/mL[1] | Ambient |

| (R)-Ofloxacin | DMSO | ~20 mg/mL[1] | Ambient |

| (R)-Ofloxacin | DMF | ~20 mg/mL[1] | Ambient |

| Ofloxacin | 1 M NaOH | 50 mg/mL[2] | Ambient |

| Ofloxacin | Water (pH 7.2, PBS) | ~10 mg/mL[1] | Ambient |

| Ofloxacin | DMSO | 0.4 mg/mL (1.1 mM)[3] | Ambient |

Note: The quantitative data for organic solvents (Ethanol, DMSO, DMF) is for the (R)-enantiomer of Ofloxacin, not the racemic this compound. The solubility of the hydrochloride salt in these solvents may differ. Researchers should verify the solubility for their specific application.

Table 2: Qualitative Solubility of Ofloxacin and this compound

| Compound | Solvent | Qualitative Solubility Description |

| This compound | Water | Soluble, with increased solubility in acidic conditions[4] |

| Ofloxacin | Water | Very slightly soluble to slightly soluble[5][6][7] |

| Ofloxacin | Methanol | Very soluble, Slightly soluble[2][5] |

| Ofloxacin | Ethanol | Freely soluble, Slightly soluble[5][8] |

| Ofloxacin | Chloroform | Sparingly soluble[6][7] |

| Ofloxacin | Ethyl Acetate | Freely soluble[5] |

| Ofloxacin | Acetic Acid | Soluble[2] |

| Ofloxacin | Methylene Chloride | Sparingly soluble to slightly soluble[6][7] |

| Ofloxacin | Dimethylformamide (DMF) | Slightly soluble[6][7] |

| Ofloxacin | Ether | Insoluble[5] |

| Ofloxacin | n-hexane | Insoluble[5] |

Note: The qualitative descriptions can vary between sources and should be considered as a general guideline.

Experimental Protocols for Solubility Determination

The "shake-flask" method is a widely accepted and reliable technique for determining the equilibrium solubility of a compound in a specific solvent.

Shake-Flask Method for Equilibrium Solubility Determination

Objective: To determine the concentration of a saturated solution of this compound in a given solvent at a controlled temperature.

Materials:

-

This compound powder

-

Solvent of interest (e.g., Water, Ethanol, DMSO)

-

Sealed glass vials

-

Temperature-controlled orbital shaker

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

-

Analytical balance

Procedure:

-

Preparation of a Saturated Solution: An excess amount of this compound powder is added to a known volume of the selected solvent in a sealed glass vial. The excess solid ensures that the solution reaches saturation.

-

Equilibration: The vials are placed in a temperature-controlled orbital shaker and agitated at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached. The system is considered to be at equilibrium when the concentration of the dissolved solute in the supernatant no longer changes over time.

-

Phase Separation: After equilibration, the vials are removed from the shaker, and the undissolved solid is allowed to settle. The suspension is then centrifuged at a high speed to further separate the solid from the liquid phase.

-

Sample Collection and Filtration: A sample of the clear supernatant is carefully withdrawn using a pipette and immediately filtered through a syringe filter (e.g., 0.22 µm) to remove any remaining solid particles.

-

Quantification: The concentration of this compound in the filtrate is determined using a validated analytical method, such as HPLC-UV or UV-Vis spectrophotometry. This typically involves creating a calibration curve with standard solutions of known concentrations.

-

Data Analysis: The solubility is expressed as the concentration of the saturated solution, for example, in mg/mL or mol/L.

Visualization of Solvent Selection Workflow

The following diagram illustrates a logical workflow for selecting a suitable solvent for this compound based on experimental requirements.

References

- 1. cdn.caymanchem.com [cdn.caymanchem.com]

- 2. Ofloxacin CAS#: 82419-36-1 [m.chemicalbook.com]

- 3. selleckchem.com [selleckchem.com]

- 4. Page loading... [wap.guidechem.com]

- 5. pharmaceuticaljournal.net [pharmaceuticaljournal.net]

- 6. dailymed.nlm.nih.gov [dailymed.nlm.nih.gov]

- 7. DailyMed - OFLOXACIN- ofloxacin otic solution [dailymed.nlm.nih.gov]

- 8. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]

An In-depth Technical Guide to the Degradation Pathways and Byproducts of Ofloxacin Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ofloxacin (B1677185) Hydrochloride, a synthetic fluoroquinolone antibiotic, is widely utilized in human and veterinary medicine due to its broad-spectrum antimicrobial activity. However, its incomplete metabolism in the body and subsequent release into the environment raise significant concerns. The persistence of ofloxacin and the potential ecotoxicity of its degradation byproducts necessitate a thorough understanding of its transformation pathways. This technical guide provides a comprehensive overview of the degradation of Ofloxacin Hydrochloride through various chemical and biological processes, including photolysis, oxidation, and microbial degradation. It details the identified byproducts, their formation mechanisms, and available toxicological data. Furthermore, this guide presents detailed experimental protocols for key degradation and analytical methods, offering a valuable resource for researchers in environmental science, pharmacology, and drug development.

Degradation Pathways of this compound

This compound can be degraded through several pathways, primarily categorized as photolytic, oxidative, and microbial degradation. Each pathway involves distinct mechanisms and results in a unique profile of degradation byproducts.

Photolytic and Photocatalytic Degradation

Photodegradation of ofloxacin occurs upon exposure to ultraviolet (UV) radiation. This process can be significantly enhanced by the presence of a photocatalyst, such as titanium dioxide (TiO2), in a process known as photocatalysis.

Photolytic Degradation: Direct photolysis involves the absorption of UV light by the ofloxacin molecule, leading to its excitation and subsequent decomposition. The primary reactions include decarboxylation and the opening of the piperazinyl ring.[1][2]

Photocatalytic Degradation: In the presence of a semiconductor photocatalyst like TiO2 and UV irradiation, highly reactive oxygen species (ROS) such as hydroxyl radicals (•OH) are generated. These radicals are powerful oxidizing agents that can non-selectively attack the ofloxacin molecule, leading to more efficient degradation and mineralization. The degradation efficiency of ofloxacin by UV/TiO2 can reach 89.3% in 60 minutes.[3] The addition of hydrogen peroxide (H2O2) can further increase the degradation rate to 97.8%.[3]

A proposed workflow for a typical photocatalytic degradation experiment is illustrated below.

Oxidative Degradation

Oxidative degradation of ofloxacin involves the use of strong oxidizing agents. Common methods include ozonation and chlorination.

Ozonation: Ozone (O3) is a potent oxidant that can directly react with ofloxacin or generate hydroxyl radicals, leading to its degradation. The mineralization of ofloxacin can be significantly enhanced in the peroxone (O3/H2O2) process, reaching 55% compared to 30% with ozonation alone.[4] The reaction of ofloxacin with ozone primarily involves hydroxylation and the breakdown of the heterocyclic ring.[5]

Chlorination: Treatment with free chlorine is another effective method for ofloxacin degradation. The reaction is rapid, with a half-life of 7.7 seconds under specific conditions.[6][7] The primary reaction sites are the piperazine (B1678402) ring, particularly the N4 atom.[8]

The general signaling pathway for oxidative degradation is depicted below.

Microbial Degradation

Certain microorganisms have been shown to degrade ofloxacin. This biodegradation process often occurs through co-metabolism, where the microorganism utilizes another carbon source for growth while fortuitously degrading the antibiotic.

Several bacterial strains, including Labrys portucalensis F11 and Bacillus sp. HD-1, have been identified as capable of degrading ofloxacin.[9][10] The primary biotransformation pathway involves the cleavage of the piperazine ring and displacement of the fluorine substituent.[10] Under optimal conditions, Bacillus sp. HD-1 can achieve a degradation efficiency of about 66.2% for an initial ofloxacin concentration of 5 mg/L after 7 days of incubation.[9]

The logical relationship in a microbial degradation study is outlined below.

This compound Degradation Byproducts

The degradation of ofloxacin results in a variety of byproducts, the nature and concentration of which depend on the degradation method employed. The identification and characterization of these byproducts are crucial for assessing the overall environmental impact of ofloxacin contamination and the efficacy of treatment processes.

| Degradation Method | Identified Byproducts (m/z) | Proposed Structures |

| Photocatalytic | 291 | 9-fluoro-3-methyl-10-(methyleneamino)-7-oxo-2,3-dihydro-7H-[3][9]oxazino[2,3,4-ij]quinoline-6-carboxylic acid[3] |

| 157 | (Z)-2-formyl-3-((2-oxoethyl)imino)propanoic acid[3] | |

| Ozonation | Multiple byproducts | Resulting from hydroxylation and breakdown of the heterocyclic ring[5] |

| Chlorination | Seven byproducts identified | Primarily involving reactions on the piperazine ring[7] |

| Microbial | Five degradation products | Involving oxidation, demethylation, and hydroxylation of the piperazine ring[9] |

Table 1: Summary of Identified Ofloxacin Degradation Byproducts

Quantitative Data on Ofloxacin Degradation

The efficiency of ofloxacin degradation is highly dependent on the experimental conditions. The following tables summarize key quantitative data from various studies.

| Degradation Method | Catalyst/Reagent | Concentration | Time (min) | Degradation Efficiency (%) | Reference |

| UV/TiO2 | TiO2 | 128 mg/L | 60 | 89.3 | [3] |

| UV/TiO2/H2O2 | TiO2 / H2O2 | 128 mg/L / 1.68 mmol/L | 60 | 97.8 | [3] |

| Ozonation | O3 | - | - | 30 (mineralization) | [4] |

| O3/H2O2 | O3 / H2O2 | - | - | 55 (mineralization) | [4] |

| Microbial | Bacillus sp. HD-1 | 5 mg/L Ofloxacin | 7 days | 66.2 | [9] |

| UV/H2O2 | H2O2 | 0.27 g/L | 30 | 97 | [11] |

Table 2: Degradation Efficiency of Ofloxacin under Various Conditions

| Degradation Method | Conditions | Rate Constant (k) | Half-life (t1/2) | Reference |

| Chlorination | pH 7.2, 20°C | 6.8 x 10³ M⁻¹s⁻¹ (second-order) | 7.7 s | [6][7] |

| UV/PDS (seawater) | - | 0.77 min⁻¹ | - | [12] |

| UV/PDS (freshwater) | - | 0.30 min⁻¹ | - | [12] |

Table 3: Kinetic Parameters for Ofloxacin Degradation

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

Protocol 1: Photocatalytic Degradation of Ofloxacin using UV/TiO2

1. Materials:

-

This compound standard

-

Titanium dioxide (P25)

-

Deionized water

-

Photoreactor with a UV lamp (e.g., 254 nm)

-

Magnetic stirrer

-

Syringes and filters (0.45 µm)

2. Procedure:

-

Prepare a stock solution of this compound in deionized water.

-

In the photoreactor, prepare a suspension of TiO2 in deionized water at the desired concentration (e.g., 128 mg/L).

-

Add the ofloxacin stock solution to the TiO2 suspension to achieve the desired initial concentration (e.g., 20 mg/L).

-

Stir the suspension in the dark for a period (e.g., 30 minutes) to reach adsorption-desorption equilibrium.

-

Turn on the UV lamp to initiate the photocatalytic reaction.

-

Withdraw aliquots of the suspension at predetermined time intervals.

-

Immediately filter the aliquots through a 0.45 µm filter to remove the TiO2 particles.

-

Analyze the filtrate for the concentration of ofloxacin using a suitable analytical method (e.g., HPLC-UV).

Protocol 2: Microbial Degradation of Ofloxacin

1. Materials:

-

Ofloxacin-degrading microbial strain (e.g., Bacillus sp. HD-1)

-

Inorganic salt medium (e.g., K2HPO4, KH2PO4, (NH4)2SO4, MgCl2, CaCl2)

-

Carbon source (e.g., yeast extract)

-

This compound

-

Shaking incubator

-

Centrifuge

-

Extraction solvent (e.g., ethyl acetate)

2. Procedure:

-

Prepare and sterilize the inorganic salt medium.

-

Inoculate the medium with the microbial strain.

-

Add ofloxacin to the desired initial concentration (e.g., 5 mg/L) and a suitable carbon source.

-

Incubate the culture under optimal conditions (e.g., 30°C, 150 rpm) in the dark.

-

Collect samples at regular intervals.

-

Centrifuge the samples to separate the biomass from the supernatant.

-

Extract ofloxacin and its metabolites from the supernatant using an appropriate solvent.

-

Analyze the extract using LC-MS/MS to identify and quantify the parent compound and its degradation products.

Protocol 3: Analytical Method for Ofloxacin and its Degradation Products by RP-HPLC

1. Instrumentation:

-

High-Performance Liquid Chromatograph (HPLC) with a UV detector

-

C18 reversed-phase column

2. Chromatographic Conditions (Example):

-

Mobile Phase: A mixture of a buffer solution (e.g., 0.02 M potassium dihydrogen phosphate, pH adjusted to 3.2) and an organic modifier (e.g., methanol (B129727) or acetonitrile) in a specific ratio.

-

Flow Rate: 1.0 mL/min

-

Detection Wavelength: 294 nm

-

Injection Volume: 20 µL

-

Column Temperature: Ambient or controlled (e.g., 30°C)

3. Procedure:

-

Prepare standard solutions of ofloxacin at different concentrations to create a calibration curve.

-

Prepare the samples for analysis (e.g., filtered aliquots from degradation experiments).

-

Inject the standards and samples into the HPLC system.

-

Identify and quantify ofloxacin based on its retention time and peak area compared to the calibration curve.

-

Identify degradation products by the appearance of new peaks in the chromatogram.

Conclusion

The degradation of this compound is a complex process influenced by various environmental factors and treatment technologies. This technical guide has provided a detailed overview of the primary degradation pathways—photolytic, oxidative, and microbial—and has identified numerous degradation byproducts. The presented quantitative data and experimental protocols offer a solid foundation for researchers to design and conduct further studies. A comprehensive understanding of these degradation processes is essential for developing effective strategies to mitigate the environmental risks associated with ofloxacin contamination and for ensuring the safety and efficacy of pharmaceutical products throughout their lifecycle. Future research should focus on the complete elucidation of all degradation pathways, the quantification and toxicological assessment of all byproducts, and the development of more efficient and environmentally friendly degradation technologies.

References

- 1. Enantioselective degradation of ofloxacin and levofloxacin by the bacterial strains Labrys portucalensis F11 and Rhodococcus sp. FP1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Biodegradation potential of ofloxacin and its resulting transformation products during photolytic and photocatalytic treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Photocatalytic degradation of ofloxacin and evaluation of the residual antimicrobial activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Degradation and mineralization of ofloxacin by ozonation and peroxone (O3/H2O2) process - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Study of the degradation process of ofloxacin with free chlorine by using ESI-LCMSMS: Kinetic study, by-products formation pathways and fragmentation mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Frontiers | Identification and Characterization of HD1, a Novel Ofloxacin-Degrading Bacillus Strain [frontiersin.org]

- 10. Biodegradation of ofloxacin, norfloxacin, and ciprofloxacin as single and mixed substrates by Labrys portucalensis F11 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Ultraviolet/peroxydisulfate degradation of ofloxacin in seawater: Kinetics, mechanism and toxicity of products - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vitro Activity of Ofloxacin Against Gram-Positive Cocci: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ofloxacin (B1677185), a second-generation fluoroquinolone, has been a significant antimicrobial agent in the therapeutic arsenal (B13267) against a wide range of bacterial infections. Its broad spectrum of activity includes many gram-positive cocci, which are responsible for a substantial burden of community-acquired and nosocomial infections. This technical guide provides an in-depth overview of the in vitro activity of ofloxacin against clinically relevant gram-positive cocci. It is designed to be a comprehensive resource, presenting quantitative susceptibility data, detailed experimental protocols, and visual representations of its mechanism of action and testing workflows.

Data Presentation: Ofloxacin In Vitro Activity

The in vitro efficacy of ofloxacin is quantitatively expressed by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the antibiotic that prevents visible growth of a bacterium. The following tables summarize the MIC data for ofloxacin against key gram-positive cocci, including Staphylococcus aureus, Coagulase-Negative Staphylococci (CoNS), Streptococcus pneumoniae, Viridans Group Streptococci, and Enterococcus faecalis. The data, compiled from various studies, are presented as MIC50 (the concentration that inhibits 50% of isolates), MIC90 (the concentration that inhibits 90% of isolates), and the overall MIC range.

| Bacterial Species | No. of Isolates | Ofloxacin MIC (µg/mL) |

| Range | ||

| Staphylococcus aureus | ||

| Methicillin-Susceptible (MSSA) | 15 | 0.125-0.5 |

| Methicillin-Resistant (MRSA) | 109 | 0.09-0.78 |

| Coagulase-Negative Staphylococci | ||

| Norfloxacin-Resistant | - | - |

| Streptococcus pneumoniae | 654 | 1-2 |

| 105 | 0.5-1 | |

| Viridans Group Streptococci | 236 | - |

| Enterococcus faecalis | - | 1-16 |

| Enterococcus faecium | - | 2-8 |

| Bacterial Species | MIC50 (µg/mL) | MIC90 (µg/mL) |

| Staphylococcus aureus | ||

| Methicillin-Resistant (MRSA) | - | 0.39 |

| Coagulase-Negative Staphylococci | ||

| Norfloxacin-Resistant | - | 4 |

| Viridans Group Streptococci | 2 | 2 |

| Enterococcus faecalis | - | 8 |

| Enterococcus faecium | - | 8 |

Experimental Protocols

The determination of in vitro antimicrobial susceptibility is paramount for guiding therapeutic choices and monitoring resistance trends. The Clinical and Laboratory Standards Institute (CLSI) provides standardized methods to ensure the reproducibility and accuracy of these tests. Below are detailed protocols for two commonly used methods for determining the MIC of ofloxacin.

Broth Microdilution Method

This method involves challenging a standardized bacterial inoculum with serial dilutions of ofloxacin in a liquid growth medium.

1. Preparation of Ofloxacin Stock Solution:

-

Aseptically prepare a stock solution of ofloxacin powder in its recommended solvent to a high concentration (e.g., 1280 µg/mL).

2. Preparation of Microtiter Plates:

-

Dispense 50 µL of sterile cation-adjusted Mueller-Hinton Broth (CAMHB) into all wells of a 96-well microtiter plate.

-

Add 50 µL of the ofloxacin stock solution to the first well of each row to be tested, resulting in an initial concentration of 640 µg/mL.

-

Perform a two-fold serial dilution by transferring 50 µL from the first well to the second, and so on, down to the desired final concentration range. Discard the final 50 µL from the last well.

3. Inoculum Preparation:

-

From a fresh (18-24 hour) culture on a non-selective agar (B569324) plate, select 3-5 morphologically similar colonies.

-

Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).

-

Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in the microtiter plate wells.

4. Inoculation and Incubation:

-

Inoculate each well of the microtiter plate with 50 µL of the standardized bacterial suspension. This brings the final volume in each well to 100 µL.

-

Include a growth control well (broth and inoculum, no antibiotic) and a sterility control well (broth only).

-

Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.

5. Interpretation of Results:

-

The MIC is the lowest concentration of ofloxacin at which there is no visible growth (turbidity) in the well.

Agar Disk Diffusion (Kirby-Bauer) Method

This qualitative method assesses the susceptibility of bacteria to ofloxacin by measuring the diameter of the zone of growth inhibition around a drug-impregnated disk.

1. Inoculum Preparation:

-

Prepare a bacterial inoculum as described for the broth microdilution method, adjusting the turbidity to a 0.5 McFarland standard.

2. Inoculation of Agar Plate:

-

Within 15 minutes of preparing the inoculum, dip a sterile cotton swab into the suspension and remove excess fluid by pressing it against the inside of the tube.

-

Swab the entire surface of a Mueller-Hinton agar plate evenly in three directions to ensure confluent growth.

3. Application of Ofloxacin Disks:

-

Aseptically apply a 5 µg ofloxacin disk to the surface of the inoculated agar plate.

-

Gently press the disk to ensure complete contact with the agar.

4. Incubation:

-

Invert the plates and incubate at 35°C ± 2°C for 16-24 hours.

5. Interpretation of Results:

-

Measure the diameter of the zone of complete growth inhibition in millimeters.

-

Interpret the results as "Susceptible," "Intermediate," or "Resistant" based on the zone diameter interpretive criteria provided by CLSI. For ofloxacin, the breakpoints are typically: ≥16 mm for Susceptible, 13-15 mm for Intermediate, and ≤12 mm for Resistant.[1]

Mandatory Visualization

Mechanism of Action of Ofloxacin in Gram-Positive Cocci

Fluoroquinolones, including ofloxacin, exert their bactericidal effect by inhibiting the activity of two essential bacterial enzymes involved in DNA replication: DNA gyrase and topoisomerase IV.[2] In gram-positive bacteria, the primary target is typically topoisomerase IV.

Caption: Ofloxacin's mechanism of action in gram-positive bacteria.

General Workflow for In Vitro Susceptibility Testing

The process of determining the in vitro susceptibility of a bacterial isolate to an antimicrobial agent follows a standardized workflow to ensure accurate and reproducible results.

Caption: Workflow for in vitro antimicrobial susceptibility testing.

Conclusion

Ofloxacin generally demonstrates moderate to good in vitro activity against many clinically important gram-positive cocci. However, the emergence of resistance, particularly among staphylococci and enterococci, underscores the critical need for ongoing surveillance and prudent use of this antimicrobial agent. The standardized methodologies outlined in this guide are essential for generating reliable susceptibility data to inform clinical decision-making and drug development efforts. The provided visualizations offer a clear understanding of the molecular basis of ofloxacin's action and the logical flow of susceptibility testing procedures. This comprehensive resource is intended to support the scientific community in the continued evaluation and optimal application of ofloxacin in the face of evolving bacterial resistance.

References

Ofloxacin Hydrochloride's Mechanism of Action Against Topoisomerase IV: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ofloxacin (B1677185), a second-generation fluoroquinolone antibiotic, exerts its bactericidal effects by targeting essential bacterial enzymes, DNA gyrase and topoisomerase IV. This guide provides a detailed examination of the molecular interactions and cellular consequences of ofloxacin's inhibition of topoisomerase IV. By stabilizing the covalent enzyme-DNA cleavage complex, ofloxacin transforms the essential topoisomerase IV into a cellular poison, leading to double-stranded DNA breaks, the induction of the SOS response, and ultimately, bacterial cell death. This document outlines the biochemical and molecular basis of this interaction, presents quantitative data on its inhibitory activity, details relevant experimental protocols, and provides visual representations of the key pathways and workflows.

Introduction to Topoisomerase IV and Ofloxacin

Bacterial topoisomerase IV is a type II topoisomerase responsible for decatenating (unlinking) intertwined daughter chromosomes following DNA replication, a critical step for proper chromosome segregation and cell division.[1] It is a heterotetrameric enzyme composed of two ParC and two ParE subunits (encoded by the parC and parE genes, respectively).[1] The enzyme functions by creating a transient double-stranded break in one DNA segment, passing another segment through the break, and then resealing the break.[1]

Ofloxacin is a synthetic fluoroquinolone with broad-spectrum activity against both Gram-positive and Gram-negative bacteria.[2] Its mechanism of action involves the inhibition of both DNA gyrase and topoisomerase IV.[2] In many Gram-positive bacteria, topoisomerase IV is the primary target of ofloxacin.[3][4]

Molecular Mechanism of Ofloxacin Action on Topoisomerase IV

Ofloxacin does not simply inhibit the catalytic activity of topoisomerase IV; it acts as a topoisomerase poison.[5] The core of its mechanism is the stabilization of the "cleavage complex," a transient intermediate in the topoisomerase IV reaction where the enzyme is covalently bound to the 5' ends of the cleaved DNA.

The key steps in ofloxacin's mode of action are:

-

Binding to the Topoisomerase IV-DNA Complex: Ofloxacin intercalates into the DNA at the site of cleavage, interacting with both the enzyme and the DNA bases.[6]

-

Formation of a Ternary Complex: This results in the formation of a stable ternary complex consisting of topoisomerase IV, DNA, and ofloxacin.[6]

-

Inhibition of DNA Religation: Ofloxacin's presence within this complex physically obstructs the religation of the cleaved DNA strands.[6]

-

Generation of Double-Strand Breaks: The stabilized cleavage complex leads to the accumulation of permanent double-stranded DNA breaks, particularly when encountered by replication forks.[7]

-

Induction of the SOS Response: These DNA breaks trigger the bacterial SOS response, a global DNA damage repair system.[5]

-

Cell Death: If the DNA damage is too extensive to be repaired by the SOS system, it leads to the cessation of DNA replication and ultimately, bactericidal activity.[7]

A crucial aspect of this interaction is the involvement of a water-metal ion bridge. A magnesium ion (Mg²⁺) is chelated by the C3 carboxyl and C4 keto groups of ofloxacin, and this complex is bridged by a water molecule to key amino acid residues (a serine and an acidic residue) in the ParC subunit of topoisomerase IV.[6] This bridge is critical for the stabilization of the ternary complex.

Quantitative Analysis of Topoisomerase IV Inhibition

The inhibitory potency of ofloxacin and its active S-enantiomer, levofloxacin, against topoisomerase IV has been quantified for various bacterial species using in vitro assays. The 50% inhibitory concentration (IC50) is a common metric used to represent the concentration of the drug required to inhibit 50% of the enzyme's activity.

| Fluoroquinolone | Bacterial Species | Enzyme | IC50 (µg/mL) | Reference |

| Ofloxacin | Staphylococcus aureus | Topoisomerase IV | 3.13 - 6.25 | [3] |

| Levofloxacin | Staphylococcus aureus | Topoisomerase IV | 1.56 - 3.13 | [3] |

| Levofloxacin | Streptococcus pneumoniae | Topoisomerase IV | ~1.0 | [8] |

| Levofloxacin | Enterococcus faecalis | Topoisomerase IV | 8.49 | [4] |

| Ciprofloxacin | Staphylococcus aureus | Topoisomerase IV | 1.62 | [3] |

| Ciprofloxacin | Streptococcus pneumoniae | Topoisomerase IV | ~2.5 | [9] |

| Ciprofloxacin | Enterococcus faecalis | Topoisomerase IV | 9.30 | [4] |

Experimental Protocols

Topoisomerase IV DNA Decatenation Assay

This assay measures the ability of topoisomerase IV to resolve catenated DNA networks, typically kinetoplast DNA (kDNA), into individual minicircles. Inhibition of this activity is observed as a decrease in the amount of decatenated product.

Materials:

-

Purified bacterial topoisomerase IV (ParC and ParE subunits)

-

Kinetoplast DNA (kDNA)

-

10x Topoisomerase IV Assay Buffer: 500 mM Tris-HCl (pH 7.5), 100 mM MgCl₂, 50 mM DTT, 10 mM ATP, 500 µg/mL BSA

-

Ofloxacin hydrochloride stock solution (in 0.1 M NaOH, then diluted in water)

-

Stop Solution/Loading Dye: 5% SDS, 25 mM EDTA, 0.05% bromophenol blue, 50% glycerol

-

Proteinase K (10 mg/mL)

-

1% Agarose (B213101) gel in 1x TAE buffer

-

Ethidium (B1194527) bromide or other DNA stain

Procedure:

-

Prepare reaction mixtures on ice. For a 20 µL reaction, combine:

-

2 µL 10x Topoisomerase IV Assay Buffer

-

1 µL kDNA (200 ng)

-

Varying concentrations of this compound

-

Purified topoisomerase IV (pre-determined amount for optimal activity)

-

Nuclease-free water to a final volume of 20 µL

-

-

Incubate the reactions at 37°C for 30-60 minutes.

-

Stop the reaction by adding 5 µL of Stop Solution/Loading Dye and 1 µL of Proteinase K.

-

Incubate at 45°C for 30 minutes to digest the protein.

-

Load the samples onto a 1% agarose gel.

-

Perform electrophoresis at a constant voltage until the dye front has migrated sufficiently.

-

Stain the gel with ethidium bromide and visualize under UV light.

-

Quantify the amount of decatenated DNA (minicircles) relative to the catenated kDNA in the starting material. The IC50 is the concentration of ofloxacin that results in a 50% reduction in decatenated product compared to the no-drug control.[10][11]

Topoisomerase IV-Mediated DNA Cleavage Assay

This assay directly measures the formation of the stabilized cleavage complex by detecting the conversion of supercoiled plasmid DNA into a linear form.

Materials:

-

Purified bacterial topoisomerase IV

-

Supercoiled plasmid DNA (e.g., pBR322)

-

10x Cleavage Buffer: 500 mM Tris-HCl (pH 7.7), 50 mM MgCl₂, 50 mM DTT, 500 µg/mL BSA, 2.5 M potassium glutamate

-

This compound stock solution

-

5% SDS solution

-

Proteinase K (10 mg/mL)

-

1% Agarose gel in 1x TAE buffer

-

Ethidium bromide or other DNA stain

Procedure:

-

Set up 20 µL reaction mixtures on ice:

-

2 µL 10x Cleavage Buffer

-

1 µL supercoiled pBR322 DNA (500 ng)

-

Varying concentrations of this compound

-

Purified topoisomerase IV

-

Nuclease-free water to a final volume of 20 µL

-

-

Incubate at 37°C for 30 minutes.

-

Add 2 µL of 5% SDS and 1 µL of Proteinase K.

-

Incubate at 45°C for an additional 30 minutes.

-

Add loading dye and load the samples onto a 1% agarose gel.

-

Perform electrophoresis.

-

Stain and visualize the gel.

-

Quantify the amount of linear DNA produced. Increased linear DNA corresponds to increased stabilization of the cleavage complex.[1][12]

SOS Response Reporter Gene Assay (β-Galactosidase Assay)

This assay quantifies the induction of the SOS response by measuring the expression of a reporter gene (e.g., lacZ) placed under the control of an SOS-inducible promoter (e.g., sulA promoter).[13]

Materials:

-

Bacterial strain containing an SOS promoter-lacZ fusion construct (e.g., E. coli with pUC-PST)

-

Luria-Bertani (LB) broth

-

This compound

-

Cell lysis buffer (e.g., B-PER™ Reagent)

-

Z-buffer: 60 mM Na₂HPO₄, 40 mM NaH₂PO₄, 10 mM KCl, 1 mM MgSO₄, 50 mM β-mercaptoethanol

-

ONPG (o-nitrophenyl-β-D-galactopyranoside) solution (4 mg/mL in Z-buffer)

-

1 M Na₂CO₃ solution

-

Spectrophotometer

Procedure:

-

Grow an overnight culture of the reporter strain.

-

Dilute the culture into fresh LB broth and grow to mid-log phase (OD₆₀₀ ≈ 0.4-0.6).

-

Expose the cells to varying concentrations of this compound and incubate for a defined period (e.g., 2 hours).

-

Measure the OD₆₀₀ of the cultures.

-

Lyse a defined volume of cells using the cell lysis buffer.

-

Add a small volume of the cell lysate to Z-buffer.

-

Start the reaction by adding ONPG solution and incubate at 37°C.

-

Stop the reaction by adding 1 M Na₂CO₃ when a yellow color develops.

-

Measure the absorbance at 420 nm (A₄₂₀) and the time of the reaction.

-

Calculate Miller Units to quantify β-galactosidase activity: Miller Units = (1000 * A₄₂₀) / (t * V * OD₆₀₀), where t is the reaction time in minutes and V is the volume of culture used in mL.[14][15]

Visualizations

Signaling Pathway of Ofloxacin Action

Caption: Ofloxacin's mechanism leading to bacterial cell death.

Experimental Workflow for DNA Decatenation Assay

Caption: Workflow for the Topoisomerase IV DNA decatenation assay.

Logical Relationship in SOS Response Induction

Caption: Logical flow from ofloxacin to SOS gene expression.

Conclusion

This compound's potent bactericidal activity is fundamentally linked to its ability to poison bacterial topoisomerase IV. By stabilizing the enzyme-DNA cleavage complex, ofloxacin introduces lethal double-stranded DNA breaks, triggering a cascade of cellular events culminating in cell death. Understanding this intricate mechanism at a molecular and cellular level is paramount for the rational design of new fluoroquinolones that can overcome emerging resistance and for the effective application of existing agents in clinical settings. The experimental protocols and quantitative data presented herein provide a framework for the continued investigation of this important class of antibiotics.

References

- 1. DNA Cleavage Mediated by Bacterial Type II Topoisomerases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Target Preference of 15 Quinolones against Staphylococcus aureus, Based on Antibacterial Activities and Target Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Inhibitory Activities of Quinolones against DNA Gyrase and Topoisomerase IV of Enterococcus faecalis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Antibacterial activity of a DNA topoisomerase I inhibitor versus fluoroquinolones in Streptococcus pneumoniae | PLOS One [journals.plos.org]

- 6. Fluoroquinolones stimulate the DNA cleavage activity of topoisomerase IV by promoting the binding of Mg2+ to the second metal binding site - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Genome-wide Functional Characterization of Escherichia coli Promoters and Sequence Elements Encoding Their Regulation [elifesciences.org]

- 8. Streptococcus pneumoniae DNA Gyrase and Topoisomerase IV: Overexpression, Purification, and Differential Inhibition by Fluoroquinolones - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Fluoroquinolones inhibit preferentially Streptococcus pneumoniae DNA topoisomerase IV than DNA gyrase native proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 11. DNA Decatenation Catalyzed by Bacterial Topoisomerase IV - PMC [pmc.ncbi.nlm.nih.gov]

- 12. inspiralis.com [inspiralis.com]

- 13. researchgate.net [researchgate.net]

- 14. promega.com [promega.com]

- 15. boneandcancer.org [boneandcancer.org]

Methodological & Application

Application Notes and Protocols for Ofloxacin Hydrochloride HPLC Analytical Method Development

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the development and validation of a High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of Ofloxacin (B1677185) Hydrochloride. The protocols and data presented are compiled from established analytical methodologies and are intended to serve as a practical resource for quality control and research applications.

Introduction

Ofloxacin is a broad-spectrum fluoroquinolone antibiotic used to treat various bacterial infections.[1][2][3] Accurate and reliable analytical methods are crucial for ensuring the quality, safety, and efficacy of ofloxacin in bulk drug substances and pharmaceutical formulations. This application note details a robust reversed-phase HPLC (RP-HPLC) method for the determination of ofloxacin, developed and validated in accordance with International Council for Harmonisation (ICH) guidelines.[2][4]

Chromatographic Conditions

A variety of chromatographic conditions have been successfully employed for the analysis of ofloxacin. The following table summarizes typical parameters that can be used as a starting point for method development and optimization.

| Parameter | Recommended Conditions |

| HPLC System | Quaternary pump, autosampler, and UV/Vis or PDA detector |

| Column | C18 (e.g., Qualisil BDS C18, 250mm x 4.6mm, 5µm), C8 (e.g., Thermoseparation products C8, 250 cm x 4.6 mm, 5 µm)[2][4] |

| Mobile Phase | A filtered and degassed mixture of a buffer and an organic solvent. Common examples include: - Buffer (0.02 M Potassium Dihydrogen Phosphate, pH 3.2 with OPA) : Methanol (B129727) : Acetonitrile (75:15:10 v/v/v)[4] - Acetonitrile : Buffer (35:65 v/v)[2] - Acetonitrile and Phosphate Buffer (3:1, pH 5)[5] |

| Flow Rate | 1.0 mL/min to 1.5 mL/min[2][4] |

| Detection Wavelength | 294 nm[4][6][7] or 315 nm[2] |

| Injection Volume | 20 µL[4][6] |

| Column Temperature | Ambient or controlled at 30°C[6] |

| Run Time | Approximately 10 minutes[4] |

Experimental Protocols

Preparation of Solutions

3.1.1. Mobile Phase Preparation (Example)

To prepare a mobile phase of Buffer (0.02 M Potassium Dihydrogen Phosphate, pH 3.2) : Methanol : Acetonitrile (75:15:10 v/v/v):

-

Dissolve an appropriate amount of Potassium Dihydrogen Phosphate in water to make a 0.02 M solution.

-

Adjust the pH of the buffer to 3.2 using Orthophosphoric Acid (OPA).

-

Filter the buffer solution through a 0.45 µm membrane filter.

-

Mix 750 mL of the filtered buffer with 150 mL of methanol and 100 mL of acetonitrile.

-

Degas the final mobile phase mixture by sonication for approximately 15 minutes before use.[8]

3.1.2. Standard Stock Solution Preparation (1000 µg/mL)

-

Accurately weigh approximately 100 mg of Ofloxacin Hydrochloride reference standard.

-

Transfer the weighed standard into a 100 mL volumetric flask.

-

Add approximately 70 mL of diluent (mobile phase is a suitable diluent) and sonicate for 15 minutes to dissolve.[6]

-

Make up the volume to 100 mL with the diluent and mix well.

3.1.3. Preparation of Working Standard Solutions

Prepare a series of working standard solutions by diluting the stock solution with the diluent to achieve concentrations ranging from approximately 20 µg/mL to 120 µg/mL.[4] These solutions are used to establish the calibration curve.

Sample Preparation (from Tablets)

-

Weigh and finely powder not fewer than 20 tablets.

-

Accurately weigh a portion of the powder equivalent to 100 mg of ofloxacin and transfer it to a 100 mL volumetric flask.

-

Add about 70 mL of diluent and sonicate for 15 minutes to ensure complete extraction of the drug.[6]

-